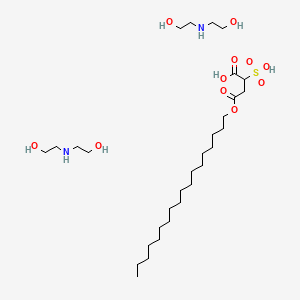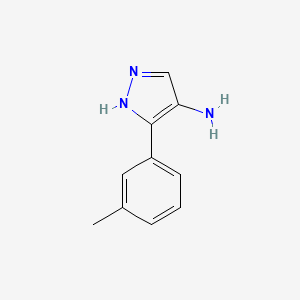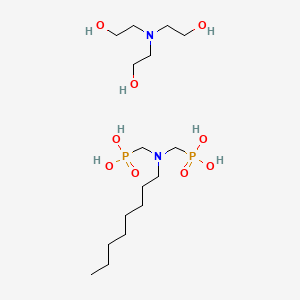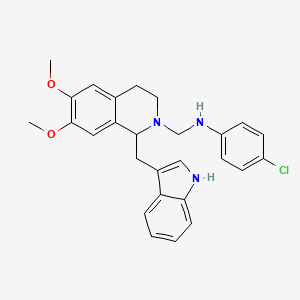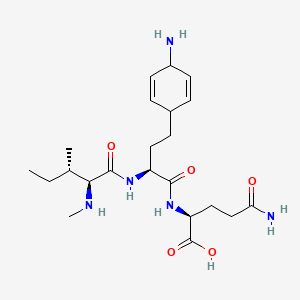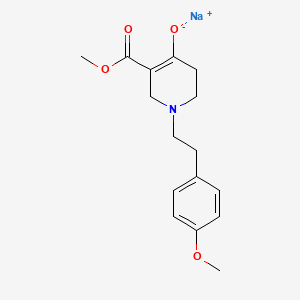
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 284-614-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with sodium azide. The reaction is carried out under controlled conditions to ensure the safe handling of sodium azide, which is a highly toxic and explosive reagent. The reaction proceeds as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{NaN}_3 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 + \text{NaOH} ]
The product, 2,2’-azobis(2-methylpropionitrile), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent safety protocols to handle the hazardous reagents. The final product is obtained in high purity through multiple purification steps, including recrystallization and filtration.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical generation. The most common reactions include:
Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Radical Initiation: Typically carried out at elevated temperatures (60-80°C) in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the nitrile group under appropriate conditions.
Major Products Formed
Polymerization: The primary products are polymers such as polystyrene or polyacrylonitrile.
Oxidation: Oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).
Substitution: Substituted nitrile compounds with different functional groups.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and as a tool to generate radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.
作用機序
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon heating, the compound decomposes to form two radicals:
[ \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{CH}_3 ]
These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of monomers, which are broken to form new covalent bonds in the polymer structure.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include:
Benzoyl Peroxide: Another radical initiator with a different decomposition temperature and radical generation mechanism.
Azobisisobutyronitrile (AIBN): Similar in structure but with different thermal decomposition properties.
Di-tert-butyl Peroxide: A radical initiator with a higher decomposition temperature and different radical generation profile.
Each of these compounds has unique properties that make them suitable for specific applications in polymerization and other chemical reactions.
特性
CAS番号 |
84946-11-2 |
|---|---|
分子式 |
C16H20NNaO4 |
分子量 |
313.32 g/mol |
IUPAC名 |
sodium;5-methoxycarbonyl-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C16H21NO4.Na/c1-20-13-5-3-12(4-6-13)7-9-17-10-8-15(18)14(11-17)16(19)21-2;/h3-6,18H,7-11H2,1-2H3;/q;+1/p-1 |
InChIキー |
CPZCCTFNMNIGLI-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)CCN2CCC(=C(C2)C(=O)OC)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




